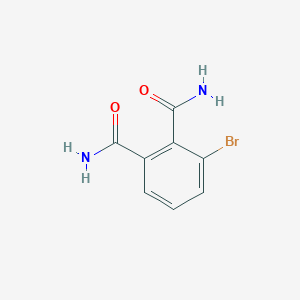

3-bromobenzene-1,2-dicarboxamide

Description

3-Bromobenzene-1,2-dicarboxamide is a brominated aromatic compound featuring two carboxamide groups at the 1,2-positions of a benzene ring, with a bromine substituent at the 3-position. For instance, it is used to synthesize 5-bromophthalazine hemihydrate via condensation with hydrazine, forming planar aromatic systems with applications in materials science . Its structural analogs, such as 3-bromobenzene-1,2-diamine (C₆H₇BrN₂), suggest utility in polymer and pharmaceutical intermediates .

Properties

IUPAC Name |

3-bromobenzene-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,(H2,10,12)(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHMWRJVVKCPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromobenzene-1,2-dicarboxamide can be achieved through a palladium-catalyzed aminocarbonylation reaction. This method involves the use of carbon monoxide and structurally different aliphatic diamines as N-nucleophiles . The reaction conditions typically include a carbon monoxide pressure of 30 bar and a temperature of 80°C, with toluene as the solvent . The reaction proceeds via a nucleophilic addition/elimination mechanism, leading to the formation of the target dicarboxamide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzene-1,2-dicarboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles through

Biological Activity

3-Bromobenzene-1,2-dicarboxamide is a compound of interest in medicinal and organic chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 256.08 g/mol

- IUPAC Name : 3-bromo-N-(2-carboxyphenyl)benzamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly effective against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate a promising application in treating bacterial infections, especially those resistant to conventional antibiotics.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans. The antifungal efficacy is measured through the following parameters:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 128 |

These findings suggest that this compound could be a candidate for developing new antifungal therapies.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. Notably, it has demonstrated cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cells.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- DNA Intercalation : It may intercalate with DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Study on Antibacterial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several derivatives of dicarboxamides, including this compound. The study confirmed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting modifications to enhance potency1.

Study on Anticancer Properties

Another investigation published in Cancer Letters focused on the anticancer properties of this compound. It reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer2. The study highlighted the compound's potential for further development as a therapeutic agent.

Comparison with Similar Compounds

4-Nitrobenzene-1,2-dicarboxamide (C₈H₇N₃O₄)

- Structure : Nitro group at the 4-position instead of bromine.

- Properties: Crystallizes in a monoclinic system (space group P21/c) with N–H···O hydrogen bonds forming a 2D network, enhancing thermal stability .

- Applications: Potential in crystal engineering due to predictable packing behavior.

N,N'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide (C₁₄H₁₂Cl₂N₄O₂)

- Structure : Hydrazine linker connecting two 3-chlorophenylcarboxamide groups.

- Properties : Higher molecular weight (339.18 g/mol) and chlorine substituents increase lipophilicity. SMILES:

Clc2cccc(NC(=O)NNC(=O)Nc1cccc(Cl)c1)c2. - Applications : Explored in agrochemicals due to halogenated aromatic motifs.

Diazene-1,2-dicarboxamide Derivatives (e.g., N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide)

- Structure : Azo (N=N) bridge with dimethyl carboxamide groups.

- Properties : Used as a blowing agent (ADCA) in foams and plastics. Regulated under OEKO-TEX® standards (<0.1% limit) due to SVHC classification .

- Applications : Industrial production of thermoplastics and epoxy resins.

Alicyclic Dicarboxamides

(1R,2S)-Cyclopentane-1,2-dicarboxamide (C₇H₁₂N₂O₂)

1-Cyclohexene-1,2-dicarboxamide Derivatives (e.g., N-(4-chloro-3-ethoxyphenyl)-N'-(1-methylethyl)-1-cyclohexene-1,2-dicarboxamide)

- Structure : Cyclohexene ring with substituted aryl groups.

- Properties : Higher molecular weight (364.87 g/mol) and chlorine/ethoxy substituents enhance bioactivity .

- Applications : Investigated in medicinal chemistry for enzyme inhibition.

Pharmacologically Active Dicarboxamides

Pyrrolidine-1,2-dicarboxamide Inhibitors

- Structure : Pyrrolidine ring with carboxamide substituents.

- Properties : Co-crystallized with Factor Xa (PDB: 2W3I, 2W3K), demonstrating binding affinity via hydrogen bonds .

- Applications : Anticoagulant drug development.

Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

Synthetic Utility : this compound serves as a precursor for planar heterocycles like 5-bromophthalazine, which exhibit crystallographic planarity (deviation: 0.015 Å) .

Halogen Effects : Bromine and chlorine substituents enhance electrophilic reactivity, enabling cross-coupling reactions in drug discovery .

Regulatory Constraints : Diazene-1,2-dicarboxamide derivatives face usage restrictions due to environmental and health concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.